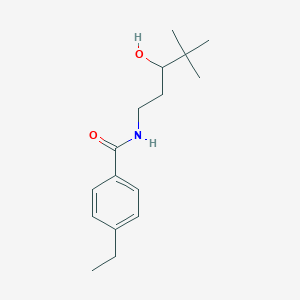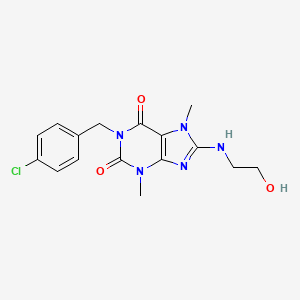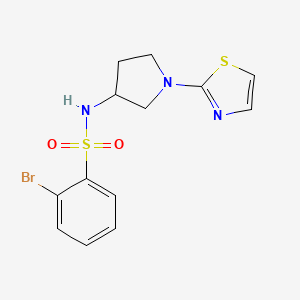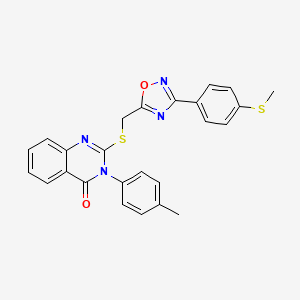
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, also known as EHDPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EHDPB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
Synthesis and Structural Analysis
Researchers have synthesized various benzamide derivatives, including enaminones and other compounds with structural similarities to 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide. These efforts provide insights into the molecular architecture and potential applications of such compounds in different domains, including materials science and pharmacology. For instance, the synthesis and structural analysis of enaminones highlight the intricacies of molecular interactions and potential for creating novel materials or therapeutic agents (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Pharmaceutical Applications
Several studies focus on the synthesis of benzamide derivatives for pharmaceutical applications, exploring their potential as anticonvulsants, antimycobacterials, and in other therapeutic areas. For example, Lambert et al. (1995) synthesized ameltolide analogues, highlighting their superior efficacy compared to phenytoin in maximal electroshock seizure tests, indicating the potential of benzamide derivatives in epilepsy treatment (Lambert, Hamoir, Hermans, & Poupaert, 1995). Another study on substituted benzamides revealed their promising antimycobacterial properties against specific mycobacterial species, suggesting a new avenue for treating mycobacterial infections (Tengler, Kapustíková, Pesko, Govender, Keltošová, Mokrý, Kollar, O'mahony, Coffey, Král’ová, & Jampílek, 2013).
Materials Science
In the context of materials science, benzamide derivatives serve as building blocks for designing metal-organic frameworks (MOFs) and other novel materials with potential applications in catalysis, drug delivery, and sensing. The structural versatility and functional adaptability of these compounds enable the creation of materials with specific properties, such as enhanced luminescence or thermal stability, which can be tailored for specific applications (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).
作用機序
Target of Action
For instance, benzamides are found in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem . These drugs have diverse targets, including enzymes, receptors, and ion channels, indicating the broad potential of benzamides in therapeutic applications.
Mode of Action
Benzamides can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, potentially altering its function.
Biochemical Pathways
Given the wide range of biological activities associated with benzamides , it is plausible that multiple pathways could be affected.
Result of Action
Benzamides have been associated with a variety of biological activities, including anti-inflammatory, analgesic, cholesterol-lowering, antihypertensive, and anticancer effects .
特性
IUPAC Name |
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-5-12-6-8-13(9-7-12)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWJRQHCTVQPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)



![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2420776.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)


![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420782.png)
